molecular formula C23H28N2O2 B1430266 5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol CAS No. 1823183-78-3

5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol

Cat. No.: B1430266
CAS No.: 1823183-78-3
M. Wt: 364.5 g/mol
InChI Key: ZNASTJNZPBGYEG-UHFFFAOYSA-N
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Description

5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol is a complex organic compound with the molecular formula C23H28N2O2. It is known for its unique tricyclic structure, which includes a diazatricyclo framework. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol is utilized in various fields of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
  • 14,14-Dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
  • 5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Uniqueness

The uniqueness of 5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol lies in its specific tricyclic structure and the presence of both dimethyl and phenyl groups. These structural features contribute to its distinctive chemical properties and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,3-dimethyl-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O.C2H6O/c1-13-11-17-18(12-14(13)2)23-21(15-7-4-3-5-8-15)20-16(22-17)9-6-10-19(20)24;1-2-3/h3-5,7-8,11-12,21-23H,6,9-10H2,1-2H3;3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASTJNZPBGYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol
Reactant of Route 2
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol
Reactant of Route 3
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol
Reactant of Route 4
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol
Reactant of Route 6
5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol

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